Comprehensive Safety and Application Guide for 4'-Morpholino-[1,1'-biphenyl]-4-amine (CAS 1335042-08-4)
Comprehensive Safety and Application Guide for 4'-Morpholino-[1,1'-biphenyl]-4-amine (CAS 1335042-08-4)
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Handling Guide
Executive Summary
4'-Morpholino-[1,1'-biphenyl]-4-amine (CAS: 1335042-08-4) is a highly specialized pharmaceutical intermediate. It merges the rigid, lipophilic spacer of a biphenyl system with the hydrophilic, hydrogen-bonding capabilities of a morpholine ring, capped by a reactive primary amine. While it is a powerful building block for targeted therapeutics, its structural relationship to known genotoxic anilines necessitates rigorous adherence to Safety Data Sheet (SDS) protocols. This whitepaper deconstructs the chemical properties, toxicological mechanisms, and self-validating laboratory workflows required to safely and effectively utilize this compound in drug development.
Section 1: Chemical Identity and Physicochemical Profiling
Understanding the physicochemical properties of a compound is the first step in predicting both its reactivity and its biological behavior. The morpholine ring is a versatile moiety and a privileged pharmacophore that enhances the potency and pharmacokinetic profile of lead compounds[1]. When coupled with a biphenyl core, it creates a robust scaffold for kinase inhibition and receptor modulation[2].
Table 1: Physicochemical Properties & Structural Causality
| Property | Value | Causality / Significance in Drug Design |
| Chemical Name | 4'-Morpholino-[1,1'-biphenyl]-4-amine | N/A |
| CAS Number | 1335042-08-4 | Primary identifier for regulatory SDS retrieval and inventory tracking. |
| Molecular Formula | C16H18N2O | Dictates mass metrics and isotopic distribution for LC-MS validation. |
| Molecular Weight | 254.33 g/mol | Optimal for small-molecule drug space, leaving ample room for further functionalization without violating Lipinski's Rule of 5. |
| Structural Motif | Morpholine Ring | Modulates pKa, enhances aqueous solubility, and frequently serves as a hinge-binding motif in kinase inhibitors[2]. |
| Structural Motif | Biphenyl Core | Provides necessary hydrophobic bulk and rigidity to occupy deep hydrophobic pockets in target proteins. |
| Structural Motif | Primary Amine | Serves as the primary synthetic handle for amide couplings, reductive aminations, or Buchwald-Hartwig cross-couplings. |
Section 2: Safety Data Sheet (SDS) Deconstruction & Hazard Mitigation
Per OSHA's Hazard Communication Standard (HCS), chemical manufacturers and importers must provide a standardized 16-section Safety Data Sheet (SDS)[3]. Employers must ensure these SDSs are readily accessible to all employees during their work shifts[4]. Sections 1 through 8 contain general information, hazards, and safe handling practices, while Sections 9 through 11 detail critical toxicological information[3].
Mechanistic Toxicology: The Aminobiphenyl Risk
The parent compound, 4-aminobiphenyl, is a known human carcinogen that forms DNA adducts[5]. Toxicity arises via hepatic cytochrome P450-mediated N-hydroxylation, followed by esterification (via NAT or SULT enzymes) to form a highly reactive nitrenium ion. This electrophile attacks DNA, primarily leading to N-linked C8-dG adducts that disrupt replication and induce mutations[6].
While the para-morpholino substitution in 4'-Morpholino-[1,1'-biphenyl]-4-amine significantly alters the electron density and steric profile of the biphenyl system—potentially mitigating this specific bioactivation pathway—prudent laboratory practice dictates handling it as a putative genotoxin.
Putative bioactivation pathway of aminobiphenyl derivatives leading to DNA adduct formation.
Table 2: GHS Hazard Identification & Mitigation
| Hazard Class | GHS Statement | Mechanistic Causality | Laboratory Mitigation |
| Skin Irritation | H315: Causes skin irritation | The lipophilic biphenyl core penetrates the stratum corneum, while the amine acts as a local irritant. | Nitrile gloves (double-gloving recommended), lab coat. |
| Eye Irritation | H319: Causes serious eye irritation | Amine basicity disrupts ocular mucosal pH, leading to protein denaturation. | Safety goggles or full-face shield. |
| STOT SE 3 | H335: May cause respiratory irritation | Fine crystalline powder can aerosolize, interacting with respiratory epithelium. | Handle strictly within a certified Class II fume hood. |
Section 3: Safe Handling and Laboratory Workflow
To ensure compliance with OSHA guidelines and maintain scientific integrity, the lifecycle of 4'-Morpholino-[1,1'-biphenyl]-4-amine must be strictly controlled.
Workflow for the safe handling and lifecycle management of 4'-Morpholino-[1,1'-biphenyl]-4-amine.
Step-by-Step Methodology: Safe Handling Protocol
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Receipt & Verification: Upon downloading and reviewing the supplier-provided SDS[7], log the CAS number (1335042-08-4) into the laboratory inventory system.
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Storage: Store the compound in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Causality: Primary anilines are susceptible to slow atmospheric oxidation, which can lead to colored impurities and degraded reaction yields.
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Weighing & Transfer: Perform all weighing inside a ductless powder-weighing hood or a standard fume hood. Use an anti-static bar to prevent the aerosolization of the fine powder.
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Decontamination: Wipe down all spatulas and balances with a 10% bleach solution followed by 70% ethanol to neutralize and remove residual amine.
Section 4: Synthetic Applications in Drug Development
In drug discovery, this compound is frequently utilized to append a morpholino-biphenyl vector onto a core scaffold. Below is a self-validating protocol for a standard amide coupling.
Step-by-Step Methodology: Amide Coupling Workflow
Objective: Synthesize a targeted kinase inhibitor intermediate by coupling the primary amine of 4'-Morpholino-[1,1'-biphenyl]-4-amine with a carboxylic acid pharmacophore.
Causality of Reagents:
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HATU is selected over EDC/HOBt due to its superior kinetics and ability to drive the coupling of electronically deactivated or sterically hindered anilines.
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DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.
Protocol:
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Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Activation: Add DIPEA (3.0 equiv) dropwise at 0°C. Causality: Cooling prevents the thermal degradation of the active OATU ester. Stir for 15 minutes to ensure complete formation of the active ester.
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Amine Addition: Add 4'-Morpholino-[1,1'-biphenyl]-4-amine (1.05 equiv) as a pre-dissolved solution in minimal anhydrous DMF.
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Propagation: Allow the reaction to warm to ambient temperature (20-25°C) and stir for 4-6 hours.
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Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 100 µL of HPLC-grade acetonitrile, and analyze via LC-MS. The system is validated when the extracted ion chromatogram (EIC) shows >95% depletion of the starting amine mass (m/z 255.1 [M+H]+) and the corresponding appearance of the product mass. If the amine persists, add an additional 0.2 equiv of HATU.
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Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to selectively partition and remove residual DMF) and brine.
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Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. reachsafetydatasheets.com [reachsafetydatasheets.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1910.1200 App D - Safety Data Sheets (Mandatory) | Occupational Safety and Health Administration [osha.gov]
![General reaction scheme for the synthesis of 4'-Morpholino-[1,1'-biphenyl]-4-amine via Suzuki-Miyaura coupling.](https://i.imgur.com/gHhYtQj.png)
